molecular formula C15H23N3O4S B7466461 N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide

N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide

Cat. No. B7466461
M. Wt: 341.4 g/mol
InChI Key: QDUGLKFQBYFYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide (abbreviated as SMIP-016) is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It belongs to the class of compounds known as pyrrole carboxamide derivatives and is known to have potent anti-cancer activity.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is not fully understood, but it is known to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound is able to destabilize these oncogenic proteins and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the angiogenesis, or the formation of new blood vessels, that is necessary for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide is its potency and specificity for HSP90. This makes it an attractive candidate for cancer therapy, as it is able to selectively target cancer cells while sparing normal cells. However, one limitation of this compound is its solubility, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration schedule for this compound.

Future Directions

There are several future directions for research on N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide. One area of interest is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of interest is the combination of this compound with other anti-cancer agents to enhance its efficacy. Finally, further research is needed to determine the long-term effects of this compound on normal cells and tissues.

Synthesis Methods

The synthesis of N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide involves several steps, starting with the reaction of cyclohexylamine with 2,4-dichloropyrrole to form N-cyclohexyl-2,4-dichloropyrrole. This compound is then reacted with morpholine to form N-cyclohexyl-4-morpholin-4-ylpyrrole-2-carboxamide. Finally, the sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride to form this compound.

Scientific Research Applications

N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.

properties

IUPAC Name

N-cyclohexyl-4-morpholin-4-ylsulfonyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c19-15(17-12-4-2-1-3-5-12)14-10-13(11-16-14)23(20,21)18-6-8-22-9-7-18/h10-12,16H,1-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUGLKFQBYFYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CN2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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